4-(2-Ethoxy-4-formylphenoxymethyl)benzoic acid
Description
Properties
IUPAC Name |
4-[(2-ethoxy-4-formylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-2-21-16-9-13(10-18)5-8-15(16)22-11-12-3-6-14(7-4-12)17(19)20/h3-10H,2,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGARMGZKPDRTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxy-4-formylphenoxymethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxy Group: Ethylation of a suitable phenol derivative to introduce the ethoxy group.
Formylation: Introduction of the formyl group via formylation reactions, such as the Vilsmeier-Haack reaction.
Coupling with Benzoic Acid: The final step involves coupling the formylated and ethoxylated phenol derivative with a benzoic acid derivative through esterification or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production. Techniques such as continuous flow synthesis and automated reactors may be utilized to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxy-4-formylphenoxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(2-Ethoxy-4-carboxyphenoxymethyl)benzoic acid.
Reduction: 4-(2-Ethoxy-4-hydroxymethylphenoxymethyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Ethoxy-4-formylphenoxymethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxy-4-formylphenoxymethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid (CAS 426231-89-2)
- Structure : Differs by a bromo and methoxy group at positions 2 and 6 on the phenyl ring, compared to the ethoxy and formyl groups in the target compound.
- Methoxy enhances electron-donating effects, which may stabilize the aromatic system compared to ethoxy’s moderate electron-donating capacity .
2-Ethoxy-4-formylphenyl 4-methylbenzoate
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (SS3)
- Structure: Contains an azetidinone ring fused to the benzoic acid, introducing a β-lactam moiety.
- The hydroxyl group enables hydrogen bonding, contrasting with the formyl group’s electrophilicity .
Functional Group Comparisons
Formyl vs. Azo Groups
- Azo Derivatives (e.g., 2-hydroxy-4-substituted-3-benzothiazolylazo benzoic acids): Azo groups (–N=N–) provide strong UV-Vis absorption (λmax ~400–500 nm) and acidity (pKa ~3–5 for phenolic protons). In contrast, the formyl group in the target compound may enable Schiff base formation but lacks the conjugation and chromophoric intensity of azo groups .
Ethoxy vs. Sulfated Groups
- Sulfated Phenolic Acids (e.g., zosteric acid): Sulfation (–OSO3H) drastically increases water solubility and bioactivity (e.g., antifouling properties). The ethoxy group in the target compound enhances lipophilicity, favoring hydrophobic interactions but reducing aqueous solubility .
Physicochemical Properties
| Compound | Key Substituents | pKa (Carboxylic Acid) | LogP (Predicted) | Notable Reactivity/Applications |
|---|---|---|---|---|
| 4-(2-Ethoxy-4-formylphenoxymethyl)benzoic acid | Ethoxy, Formyl, Benzoic acid | ~4.2 | ~2.5 | Electrophilic formyl for Schiff bases |
| 4-[(2-Bromo-4-formylphenoxy)methyl]benzoic acid | Bromo, Formyl | ~4.2 | ~3.0 | Halogen-mediated cross-coupling |
| 4-Methylbenzoate ester analogs | Methyl, Ester | ~8.5 | ~3.8 | Enhanced lipophilicity for drug delivery |
| Azo benzoic acids | Azo, Hydroxy | ~3.5 (phenolic) | ~1.8 | Dyes, ligands for metal ion detection |
Biological Activity
4-(2-Ethoxy-4-formylphenoxymethyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has shown to inhibit tyrosinase, an enzyme critical for melanin synthesis. This inhibition can influence pigmentation processes and has implications in cosmetic applications .
- Cell Signaling Modulation : It modulates pathways such as the MAPK signaling pathway, which is essential for cell proliferation and differentiation .
- Oxidative Stress Response : The compound affects gene expression related to oxidative stress, impacting cellular metabolism and homeostasis .
The biochemical properties of this compound highlight its role in various biological systems:
- Interactions with Biomolecules : It engages in hydrogen bonding and hydrophobic interactions with proteins, influencing their structural conformation and activity .
- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities .
Cellular Effects
In vitro studies have demonstrated significant effects on cellular processes:
- Cell Viability : The compound exhibits dose-dependent effects on cell viability, with lower concentrations showing minimal toxicity while higher concentrations can induce oxidative stress and cellular damage .
- Subcellular Localization : It primarily localizes in the cytoplasm but can also target specific organelles like mitochondria, enhancing its functional impact on cellular processes .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The findings are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 2 μg/mL | Potent activity observed |
| Escherichia coli | 8 μg/mL | Moderate activity |
| Bacillus subtilis | 1 μg/mL | Highly effective |
Case Studies
- Antibacterial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria with MIC values as low as 1 μg/mL against Bacillus subtilis . These findings suggest its potential use in developing new antibiotics.
- Cytotoxicity Assessment : Hemolytic activity was assessed using sheep red blood cells (RBCs). The compound showed less than 10% hemolysis at concentrations up to 64 μg/mL, indicating low cytotoxicity compared to its antibacterial efficacy .
Q & A
Basic Questions
Q. What synthetic routes are recommended for 4-(2-Ethoxy-4-formylphenoxymethyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Alkylation of a phenolic precursor (e.g., 2-ethoxy-4-hydroxybenzaldehyde) with a bromomethyl benzoate derivative.
- Step 2 : Hydrolysis of the ester group to yield the benzoic acid moiety.
Key optimizations include: - Temperature control : Maintain 60–80°C during formylation to avoid side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Catalysts : Potassium carbonate (K₂CO₃) improves alkylation efficiency.
Monitoring via TLC and adjusting stoichiometry iteratively enhances yields .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : The formyl proton appears as a singlet at δ 9.8–10.0 ppm. Ethoxy groups show signals at δ 1.3–1.5 ppm (triplet, CH₃) and δ 3.8–4.1 ppm (quartet, CH₂).
- ¹³C NMR : The formyl carbon resonates at δ 190–195 ppm, while the benzoic acid carbonyl appears at δ 165–170 ppm.
- IR Spectroscopy : C=O stretches (formyl and carboxylic acid) at ~1700 cm⁻¹ and ~1680 cm⁻¹, respectively.
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the molecular formula (C₁₇H₁₆O₅), with fragments confirming the ethoxy and formyl groups .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Organic Synthesis : Serves as a precursor for Schiff base ligands (via formyl group) in coordination chemistry.
- Material Science : Functionalized polymers incorporating this compound exhibit enhanced thermal stability (~200°C decomposition onset) due to aromatic rigidity.
- Pharmacology : Explored as a scaffold for anti-inflammatory agents; in vitro assays show COX-2 inhibition at IC₅₀ ~10 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?
- Methodological Answer :
- Issue : Overlapping NMR signals or unexpected IR peaks may arise from tautomerism (e.g., keto-enol forms of the formyl group).
- Solutions :
- Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign ambiguous protons/carbons.
- Computational Validation : Compare experimental data with density functional theory (DFT)-predicted spectra (e.g., B3LYP/6-31G* basis set).
- Purification : Recrystallize from ethanol/water (7:3 v/v) to isolate pure tautomers .
Q. What strategies improve solubility and bioavailability for pharmacological studies?
- Methodological Answer :
- Structural Modifications : Introduce hydroxyl groups at the 3-position to enhance hydrophilicity (logP reduction from 2.8 to 1.5).
- Prodrug Design : Synthesize methyl esters to increase cell permeability; hydrolyze in vivo to release the active acid.
- Formulation : Use co-solvents (e.g., 10% DMSO in PBS) or nanoencapsulation (liposomes) to improve dissolution .
Q. How should experimental parameters be prioritized in kinetic stability studies under varying pH?
- Methodological Answer :
- Critical Parameters :
- pH Control : Use citrate (pH 3–6) and phosphate (pH 7–9) buffers.
- Temperature : Maintain 37°C (±0.5°C) for physiological relevance.
- Analytical Frequency : Sample hourly for HPLC-UV analysis (λ = 254 nm).
- Data Analysis : Apply first-order kinetics models; use ANOVA to validate degradation rate differences across pH levels .
Q. What computational methods predict reactivity in nucleophilic substitutions?
- Methodological Answer :
- Fukui Indices : Calculate using DFT to identify electrophilic sites (e.g., formyl carbon: f⁺ = 0.25).
- Molecular Dynamics : Simulate transition states for SN2 reactions (e.g., attack by amines on the methylene bridge).
- Software : Gaussian 16 or ORCA for energy minimization; VMD for visualization .
Q. How can purity be confirmed post-synthesis, and what impurities are common?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Purity >95% (C18 column, acetonitrile/water gradient).
- Elemental Analysis : %C, %H within ±0.3% of theoretical values.
- Common Impurities :
- Unreacted 2-ethoxy-4-hydroxybenzaldehyde (retention time = 4.2 min in HPLC).
- Oxidation byproducts (e.g., carboxylic acid derivatives from over-oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
